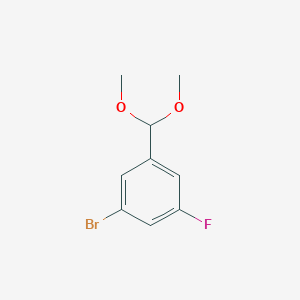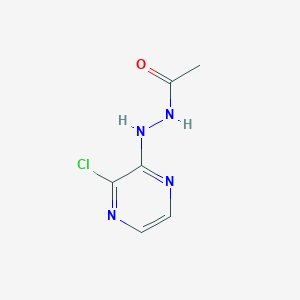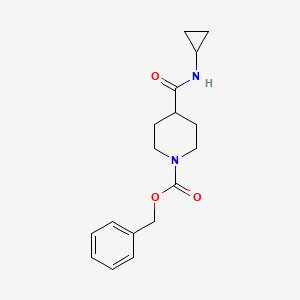
4-amino-8-methoxy-1H-quinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-8-methoxy-1H-quinazolin-2-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazolinone core with an amino group at position 4 and a methoxy group at position 8, making it a unique derivative with potential pharmacological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-8-methoxy-1H-quinazolin-2-one typically involves the condensation of anthranilic acid derivatives with ortho-nitriles, carboxylic acids, or amides. One common method is the reaction of 2-aminobenzoic acid with methoxy-substituted isocyanates under reflux conditions, followed by cyclization to form the quinazolinone core .
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs high-throughput methods such as microwave-assisted synthesis and metal-catalyzed reactions. These methods enhance reaction efficiency and yield, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
4-amino-8-methoxy-1H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve refluxing in organic solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and quinazoline derivatives with enhanced biological activities .
科学的研究の応用
4-amino-8-methoxy-1H-quinazolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-amino-8-methoxy-1H-quinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also modulates signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
類似化合物との比較
Similar Compounds
2-aminoquinazolin-4(3H)-one: Similar in structure but lacks the methoxy group at position 8.
4-hydroxyquinazolin-2-one: Contains a hydroxyl group instead of an amino group at position 4.
8-methoxyquinazolin-2-one: Similar but lacks the amino group at position 4.
Uniqueness
4-amino-8-methoxy-1H-quinazolin-2-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile scaffold for drug development and other applications .
特性
IUPAC Name |
4-amino-8-methoxy-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-6-4-2-3-5-7(6)11-9(13)12-8(5)10/h2-4H,1H3,(H3,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXAUFFXRFKHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)N=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-5-[(4-methoxyphenyl)methyl]-4H-thieno[2,3-c]pyrrol-6-one](/img/structure/B8202467.png)






![trans-1-[(Benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B8202538.png)
![4-chloro-3-hydroxy-2-[(4-methoxyphenyl)methyl]-3H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B8202539.png)




